![molecular formula C7H11N B11720988 Bicyclo[2.2.1]hept-5-en-2-amine CAS No. 52430-93-0](/img/structure/B11720988.png)
Bicyclo[2.2.1]hept-5-en-2-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]hept-5-en-2-amine can be synthesized through several methods. One common approach involves the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethylamine with various reagents. For example, the reaction with epichlorohydrin in the presence of tetramethylammonium iodide yields a group of framework N-[(oxiran-2-yl)methyl]sulfonamides . Another method involves the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethanol with secondary amines and formaldehyde to form Mannich bases .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and scale of production.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]hept-5-en-2-amine undergoes various chemical reactions, including:
Oxidation: Swern oxidation of bicyclo[2.2.1]hept-5-ene-2,3-diol to form bicyclo[2.2.1]hept-5-ene-2,3-dione.
Reduction: Reduction of amides derived from bicyclo[2.2.1]hept-5-en-2-ylmethylamine using lithium aluminum hydride.
Substitution: Reaction with electrophiles such as arene-sulfonyl chlorides and p-nitrobenzoyl chloride.
Common Reagents and Conditions
Common reagents used in these reactions include epichlorohydrin, tetramethylammonium iodide, secondary amines, formaldehyde, and various electrophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
Major products formed from these reactions include N-[(oxiran-2-yl)methyl]sulfonamides, Mannich bases, and various substituted derivatives of this compound .
Scientific Research Applications
Chemical Properties and Structure
Bicyclo[2.2.1]hept-5-en-2-amine features a unique bicyclic framework, which contributes to its reactivity and interaction with biological targets. The compound can be represented structurally as follows:
- Molecular Formula : C₇H₉N
- Molar Mass : 111.15 g/mol
- IUPAC Name : this compound
Organic Synthesis
This compound serves as a versatile building block in organic synthesis, facilitating the construction of complex organic molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in synthetic pathways.
Medicinal Chemistry
Research is ongoing to explore the therapeutic potential of this compound derivatives. Notably, its derivatives have shown promise as:
- Antagonists of Chemokine Receptors : Studies have indicated that some derivatives exhibit antagonistic activity against CXCR1 and CXCR2 receptors, which are involved in inflammatory responses and cancer metastasis .
- Potential Antiviral Agents : Compounds derived from this compound have been investigated for their ability to inhibit viral proteases, such as the SARS-CoV-2 3CL protease, indicating their potential as antiviral therapeutics .
Pharmacological Studies
The compound has been studied for its biological activities, including:
- Antidepressant Effects : Some studies suggest that bicyclic compounds related to this compound may enhance serotonin levels in animal models, implicating their potential utility in treating mood disorders .
- Anti-cancer Activity : A specific derivative demonstrated significant efficacy against pancreatic cancer cell lines, showcasing its potential in oncology .
Case Study 1: CXCR2 Antagonism
A notable study investigated the biological efficacy of a derivative of this compound against CXCR2:
Parameter | Value |
---|---|
CXCR2 IC50 | 48 nM |
Selectivity (CXCR1/CXCR2) | 60.4 |
In vitro Stability | High |
Oral Bioavailability | Excellent |
Half-life | 2.58 h |
This derivative exhibited potent receptor modulation capabilities and displayed anti-cancer effects against specific cell lines .
Case Study 2: Antiviral Activity
Another study focused on the inhibition of SARS-CoV-2 protease by bicyclic compounds derived from this compound:
The results indicated that these compounds bind effectively to the active site of the protease, demonstrating significant antiviral activity with minimal cytotoxicity.
Mechanism of Action
The mechanism of action of bicyclo[2.2.1]hept-5-en-2-amine involves its interaction with various molecular targets and pathways. For example, its reaction with epoxides leads to the formation of amino alcohols through the opening of the epoxy ring . The specific pathways and targets depend on the nature of the reaction and the reagents involved.
Comparison with Similar Compounds
Bicyclo[2.2.1]hept-5-en-2-amine can be compared with other similar compounds such as:
Bicyclo[2.2.1]hept-2-ene: A cyclic olefin used in polymerization reactions.
Bicyclo[2.2.1]hept-5-en-2-ylmethanol: Used in the synthesis of Mannich bases.
Bicyclo[2.2.1]hept-5-en-2-ylmethylamine: A precursor for various chemical transformations.
The uniqueness of this compound lies in its amine functionality combined with the rigid bicyclic structure, making it a versatile compound for diverse chemical applications.
Properties
IUPAC Name |
bicyclo[2.2.1]hept-5-en-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N/c8-7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMRDAUUJQRTGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40511246 |
Source
|
Record name | Bicyclo[2.2.1]hept-5-en-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40511246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52430-93-0 |
Source
|
Record name | Bicyclo[2.2.1]hept-5-en-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40511246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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